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molecular formula C16H23NO4 B8259530 Methyl 4-{2-[(tert-butoxycarbonyl)(methyl)amino]ethyl}benzoate

Methyl 4-{2-[(tert-butoxycarbonyl)(methyl)amino]ethyl}benzoate

Cat. No. B8259530
M. Wt: 293.36 g/mol
InChI Key: JZFSDUBBIXLEIT-UHFFFAOYSA-N
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Patent
US08476253B2

Procedure details

The resulting methyl 4-{2-[(tert-butoxycarbonyl)(methyl)amino]ethyl}benzoate (200 mg, 0.682 mmol) was dissolved in tetrahydrofuran (4 mL), a 1 N aqueous sodium hydroxide solution (1 mL) was added under ice cooling, and the mixture was stirred at room temperature for 16 hours. After the reaction was completed, the aqueous layer was washed with ethyl acetate, the aqueous layer was adjusted to pH 3 with a 1 N aqueous hydrochloric acid solution, and then ethyl acetate was further added to separate the layers. The resulting organic layer was separated, washed with saturated sodium chloride solution, and then dried with anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give a crude title compound (140 mg; yield, 74%) as a colorless oily substance.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]([CH3:21])[CH2:9][CH2:10][C:11]1[CH:20]=[CH:19][C:14]([C:15]([O:17]C)=[O:16])=[CH:13][CH:12]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>O1CCCC1>[C:1]([O:5][C:6]([N:8]([CH3:21])[CH2:9][CH2:10][C:11]1[CH:20]=[CH:19][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=1)=[O:7])([CH3:3])([CH3:4])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(CCC1=CC=C(C(=O)OC)C=C1)C
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the aqueous layer was washed with ethyl acetate
ADDITION
Type
ADDITION
Details
ethyl acetate was further added
CUSTOM
Type
CUSTOM
Details
to separate the layers
CUSTOM
Type
CUSTOM
Details
The resulting organic layer was separated
WASH
Type
WASH
Details
washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(CCC1=CC=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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